molecular formula C19H30ClNO2 B1366833 Dodecyl 3-amino-4-chlorobenzoate CAS No. 6195-20-6

Dodecyl 3-amino-4-chlorobenzoate

Cat. No. B1366833
CAS RN: 6195-20-6
M. Wt: 339.9 g/mol
InChI Key: PFDZHCMFQQMXSB-UHFFFAOYSA-N
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Description

Dodecyl 3-amino-4-chlorobenzoate is a chemical compound with the molecular formula C19H30ClNO2 . It is also known as 3-Amino-4-chlorobenzoic acid dodecyl ester .


Synthesis Analysis

The synthesis of Dodecyl 3-amino-4-chlorobenzoate can be achieved through several methods . One method involves the use of sodium hydroxide, tetrabutyl phosphonium bromide, water, xylene, and n-dodecyl methanesulfonate, heated to reflux for 5 hours . Another method uses potassium hydroxide, tetrabutylammonium bromide, water, xylene, and 1-bromododecane, also heated to reflux for 5 hours . A third method involves the use of potassium carbonate, N,N-dimethylformamide, and dodecyl bromide .


Molecular Structure Analysis

The molecular structure of Dodecyl 3-amino-4-chlorobenzoate consists of a dodecyl chain attached to the carboxyl group of a 3-amino-4-chlorobenzoic acid . The molecular weight of the compound is approximately 339.9 Da .


Physical And Chemical Properties Analysis

Dodecyl 3-amino-4-chlorobenzoate is a white to light brown crystalline substance . It has a melting point of 56-59°C and a predicted boiling point of 445.0±25.0 °C . The compound has a predicted density of 1.051±0.06 g/cm3 .

Scientific Research Applications

Light Stabilization

Dodecyl 3-amino-4-chlorobenzoate has been explored for its potential in light stabilization. Deng Yi (2008) synthesized a novel light stabilizer based on a derivative of dodecyl 3-amino-4-chlorobenzoate, which proved effective in this role. This research provides insight into its application in materials that require stability against light-induced degradation Deng Yi (2008).

Antioxidative and Antifungal Properties

Dodecyl 3-amino-4-chlorobenzoate derivatives have shown antioxidative and antifungal properties. A study by Kaila P Medina-Alarcón et al. (2017) evaluated the effectiveness of dodecyl protocatechuate, a derivative, in treating fungal infections caused by Paracoccidioides brasiliensis and Paracoccidioides lutzii. The study demonstrated the enhanced antifungal activity of this derivative when used in nanostructured lipid systems Kaila P Medina-Alarcón et al. (2017).

Organocatalysis

Dodecyl 3-amino-4-chlorobenzoate and its derivatives have been utilized as organocatalysts in chemical reactions. R. Carter et al. (2014) researched dodecyl 4-[[[(2S)-2-pyrrolidinylcarbonyl]amino]sulfonyl]benzoate, a related compound, used as an organocatalyst for asymmetric carbon-carbon bond-forming reactions. This highlights the compound's role in facilitating specific chemical syntheses R. Carter et al. (2014).

Protein Analysis and Characterization

In protein analysis, derivatives of dodecyl 3-amino-4-chlorobenzoate are employed to improve methodologies. For instance, M. Puchades et al. (1999) compared different procedures to remove sodium dodecyl sulfate (a related compound) from proteins prior to mass spectrometry analysis. Their findings contribute to the development of more efficient techniques for protein characterization M. Puchades et al. (1999).

Liquid Crystals and Phase Behavior

N. Begum et al. (2013) explored the synthesis and characterization of bent-core liquid crystals derived from 2-methyl 3-amino-benzoic acid, related to dodecyl 3-amino-4-chlorobenzoate. This study provides insights into the applications of these materials in various display and sensor technologies N. Begum et al. (2013).

properties

IUPAC Name

dodecyl 3-amino-4-chlorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30ClNO2/c1-2-3-4-5-6-7-8-9-10-11-14-23-19(22)16-12-13-17(20)18(21)15-16/h12-13,15H,2-11,14,21H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFDZHCMFQQMXSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCOC(=O)C1=CC(=C(C=C1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3074606
Record name Benzoic acid, 3-amino-4-chloro-, dodecyl ester
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Molecular Weight

339.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dodecyl 3-amino-4-chlorobenzoate

CAS RN

6195-20-6
Record name Benzoic acid, 3-amino-4-chloro-, dodecyl ester
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Record name Benzoic acid, 3-amino-4-chloro-, dodecyl ester
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Record name Benzoic acid, 3-amino-4-chloro-, dodecyl ester
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Record name Benzoic acid, 3-amino-4-chloro-, dodecyl ester
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Record name dodecyl 3-amino-4-chlorobenzoate
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Synthesis routes and methods I

Procedure details

17.2 g (0.1 mol) of 3-amino-4-chlorobenzoic acid was added to 50 ml of dimethylsulfoxide.. Then 13.8 g (0.1 mol) of potassium carbonate was added to the solution obtained above, and the resulting mixture was stirred in the temperature range of from 20 to 30° C. for 30 min. 22.5 g (0.11 mol) of dodecyl chloride was poured into the solution thus obtained, and the resulting solution was heated to 100° C., and allowed to react at the temperature for 1 hour. After completing the reaction, 50 ml of ethyl acetate, and 50 ml of water were added to the reaction mixture, and the organic layer obtained was separated, concentrated, diluted with 100 ml of methanol, and then cooled to precipitate crystals. The crystals were separated by filtration, and then dried to obtain 32.3 g (yield 95%) of the desired product. Purity 99% or higher. Melting point 58.0-59.2° C. A result of the elemental analysis of this sample was as follows:
Quantity
17.2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
13.8 g
Type
reactant
Reaction Step Two
Quantity
22.5 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Four
Yield
95%

Synthesis routes and methods II

Procedure details

17.2 g (0.1 mol) of 3-amino-4-chlorobenzoic acid was added to 50 ml of N,N-dimethylformamide. Then 13.8 g (0.1 mol) of potassium carbonate was added to the solution obtained above, and the resulting mixture was stirred in the temperature range of from 20 to 30° C. for 30 min. 27.4 g (0.11 mol) of dodecyl bromide was poured into the solution thus obtained, and the resulting solution was heated to 80° C., and allowed to react at the temperature for 1 hour. After completing the reaction, 50 ml of ethyl acetate, and 50 ml of water were added to the reaction mixture, and the organic layer was separated, concentrated, diluted with 100 ml of methanol, and then cooled to precipitate crystals. The crystals were separated by filtration, and then dried to obtain 32.3 g (yield 95%) of the desired product. Purity 99% or higher. Melting point 58.3-59.5° C. A result of the elemental analysis of this sample is as follows:
Quantity
17.2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
13.8 g
Type
reactant
Reaction Step Two
Quantity
27.4 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Four
Yield
95%

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